molecular formula C15H19BrN2O2 B12978186 tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12978186
M. Wt: 339.23 g/mol
InChI Key: FMFUNWRGULJLMN-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and an isopropyl group attached to the pyrrolopyridine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolopyridine precursor followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For ester hydrolysis.

Major Products Formed:

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Products: Based on the specific oxidation or reduction conditions.

    Carboxylic Acid: From the hydrolysis of the ester group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it may be used as a probe or ligand to study enzyme interactions and cellular pathways.

Industry: The compound can be used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, influencing their activity and leading to desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic functions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Comparison: While these similar compounds share the pyrrolopyridine core and tert-butyl ester group, the position of the bromine atom and other substituents can significantly influence their chemical reactivity and biological activity. tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the isopropyl group, which may enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C15H19BrN2O2

Molecular Weight

339.23 g/mol

IUPAC Name

tert-butyl 5-bromo-3-propan-2-ylpyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C15H19BrN2O2/c1-9(2)10-8-18(14(19)20-15(3,4)5)11-6-7-12(16)17-13(10)11/h6-9H,1-5H3

InChI Key

FMFUNWRGULJLMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(C2=C1N=C(C=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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